N-[2-(2-chlorophenoxy)ethyl]-N-methylamine

Catalog No.
S1916135
CAS No.
70289-29-1
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine

Nisoxetine synthesis demands the ortho-chloro isomer; meta/para analogs fail to inhibit NET. This SNRI intermediate ensures precise regiochemistry and purity. • Ortho-chloro substitution validated for high NET affinity. • Direct precursor to Nisoxetine (LY-94939). • Eliminates isomer-related impurity risks. • Shipped with CoA, ready for R&D scale-up.

CAS Number

70289-29-1

Product Name

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine

IUPAC Name

2-(2-chlorophenoxy)-N-methylethanamine

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3

InChI Key

GYRWDMBVYFSMTO-UHFFFAOYSA-N

SMILES

CNCCOC1=CC=CC=C1Cl

Canonical SMILES

CNCCOC1=CC=CC=C1Cl

Synonyms

2-(2-Chlorophenoxy)-N-methylethanamine, N-methyl-2-(2-chlorophenoxy)ethanamine, N-[2-(2-chlorophenoxy)ethyl]-N-methylamine, Nisoxetine intermediate, 2-Chlorophenoxyethyl-N-methylamine, 2-(2-Chlorophenoxy)-N-methylethylamine

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine (CAS 70289-29-1) is a substituted phenoxyethylamine primarily utilized as a critical intermediate in the synthesis of selective norepinephrine reuptake inhibitors (SNRIs). Its molecular structure is specifically designed for incorporation into pharmacologically active compounds where the ortho-position of the chloro-substituent on the phenoxy ring is a determinative factor for biological activity, as seen in the widely used research compound Nisoxetine. [1]

Substituting N-[2-(2-chlorophenoxy)ethyl]-N-methylamine with its meta- or para-chloro (4-chloro) isomers is not viable for its primary applications. The specific ortho-position of the chlorine atom is a critical design element, not an incidental molecular detail. This substitution pattern is directly linked to the high-potency norepinephrine reuptake inhibition of the final therapeutic agent, a property not conferred by other isomers. [1] Furthermore, the unique steric and electronic environment of the ortho-substituent dictates reaction kinetics and potential side-product formation during synthesis, meaning that process parameters validated for the 2-chloro isomer cannot be applied to the 4-chloro analog without significant redevelopment and risk of generating distinct, difficult-to-remove impurities. [2]

Essential Precursor for Biologically Validated Ortho-Phenoxy SNRI Architecture

The biological activity of phenoxyphenylpropylamine-class compounds is critically dependent on the substitution pattern of the phenoxy ring. Research establishing Nisoxetine as a potent and selective norepinephrine reuptake inhibitor (SNRI) specifically identifies the ortho (2-position) substitution as the key structural feature responsible for this high-potency activity. [1] Using the para- (4-chloro) or meta- (3-chloro) isomers would result in a fundamentally different final molecule, lacking the validated pharmacological profile required for its intended use as a research-standard SNRI. Therefore, procurement of the 2-chloro isomer is a prerequisite for synthesizing biologically active Nisoxetine or its direct analogs.

Evidence DimensionBiological Activity Requirement
Target Compound DataServes as the precursor for the ortho-substituted phenoxy ring structure, which is required for high-potency SNRI activity.
Comparator Or BaselinePara- or meta-chloro precursors would yield final compounds lacking the established high-potency SNRI activity.
Quantified DifferenceQualitatively distinct: leads to a pharmacologically active compound versus an inactive or unvalidated one.
ConditionsIn the context of synthesizing phenoxyphenylpropylamine-class SNRIs like Nisoxetine.

This evidence confirms that only the 2-chloro isomer can be used to synthesize the target molecule with the correct, validated biological activity, making it a non-substitutable precursor.

Predictable Reaction Control: The Ortho-Position Advantage in Synthesis

In nucleophilic aromatic substitution reactions, the position of electron-withdrawing groups significantly impacts reaction stability and rate. Ortho- and para-substituents can stabilize the negatively charged Meisenheimer intermediate through resonance, a mechanism unavailable to meta-isomers. [1] Crucially, ortho-substituents can exert additional steric and steroelectronic effects not present with a para-substituent, which can influence the rate constants for the decomposition of the reaction intermediate into either products or reactants. [2] This makes the reaction pathway of the 2-chloro isomer distinct from the 4-chloro isomer, providing a different level of control over the reaction kinetics and the resulting impurity profile. Procuring the specified 2-chloro isomer ensures adherence to established, reproducible synthetic protocols.

Evidence DimensionReaction Mechanism Control
Target Compound DataThe ortho-chloro group provides a unique combination of resonance stabilization and steric/electronic effects, leading to a specific, validated reaction pathway.
Comparator Or BaselineThe para-chloro isomer offers similar resonance stabilization but lacks the specific ortho-steric/electronic effects, potentially leading to different reaction kinetics and side products. The meta-isomer lacks resonance stabilization entirely.
Quantified DifferenceMechanistically distinct pathways affecting reproducibility and purity.
ConditionsAromatic nucleophilic substitution step in the synthesis of the final API.

Choosing this specific isomer ensures predictable reaction behavior and a cleaner impurity profile, reducing the risk and cost associated with process deviation and complex purification.

Synthesis of Nisoxetine as a Research-Grade SNRI Standard

This compound is the designated precursor for synthesizing Nisoxetine (LY-94939). Given Nisoxetine's role as a standard tool in neuroscience research to selectively block norepinephrine transporters, using this specific, validated intermediate is essential for ensuring the purity and reproducibility of experimental results. [1]

Development of Novel Ortho-Substituted Phenoxyphenylpropylamine Analogs

As a starting material with the clinically and pharmacologically validated ortho-substituted phenoxy moiety, this compound serves as an ideal platform for medicinal chemists developing novel SNRI candidates. Its use allows researchers to build upon the known structure-activity relationship where 2-position substitution is key to potency and selectivity, de-risking the initial stages of library synthesis. [1]

XLogP3

2.3

Other CAS

70289-29-1

Wikipedia

Ethylamine, 2-(o-chlorophenoxy)-N-methyl-

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